molecular formula C13H19NO2S B448074 Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-92-6

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B448074
CAS No.: 329222-92-6
M. Wt: 253.36g/mol
InChI Key: ZHNHZQACSOEZEP-UHFFFAOYSA-N
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Description

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 329222-92-6) is a bicyclic heteroaromatic compound featuring a benzothiophene core with a methyl group at the 6-position and a propyl ester moiety at the 3-carboxylate position. Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.37 g/mol and a purity of 95% .

Properties

IUPAC Name

propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNHZQACSOEZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steglich Esterification

This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dimethyl sulfoxide (DMSO):

Procedure :

  • Dissolve the carboxylic acid (1 equiv) and propanol (1.2 equiv) in DMSO.

  • Add EDC (1.2 equiv) and stir at room temperature for 24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 60–65%.

Propyl Chloroformate Activation

An alternative approach employs propyl chloroformate under anhydrous conditions:

Procedure :

  • React the carboxylic acid (1 equiv) with propyl chloroformate (1.1 equiv) in chloroform.

  • Add triethylamine (1.5 equiv) as a base.

  • Reflux for 9–12 hours, followed by recrystallization from ethanol.

Yield : 70–75%.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMSO enhances reaction rates in Steglich esterification but complicates purification.

  • Chloroform : Preferred for propyl chloroformate method due to its inertness and ease of removal.

Temperature Control

  • Esterification : Elevated temperatures (60–80°C) improve kinetics but risk decomposition. Reflux conditions (80°C) balance speed and stability.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates esterification by 30% when used at 5 mol%.

Purification and Characterization

Recrystallization

  • Solvent : Ethanol or methanol (yield: 85–90% purity).

  • Temperature Gradient : Slow cooling from 60°C to 4°C minimizes impurity inclusion.

Chromatography

  • Silica Gel : Ethyl acetate/hexane (3:7) resolves ester derivatives with >95% purity.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.32 (s, 3H, CH₃), 3.45 (m, 4H, tetrahydro ring).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Parameter Steglich Esterification Propyl Chloroformate Method
Yield 60–65%70–75%
Reaction Time 24 hours9–12 hours
Purity >95%>90%
Cost High (EDC)Moderate (chloroform)

Industrial-Scale Considerations

Patent CN113444067B highlights a scalable route using cost-effective reagents like phosphorus pentasulfide and xylene. Key adaptations include:

  • Continuous Flow Reactors : Reduce reaction time by 40%.

  • Solvent Recovery : Xylene is recycled via distillation (90% efficiency).

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Diethyl ether byproducts in Steglich esterification.

    • Solution : Use excess propanol (1.5 equiv) to shift equilibrium.

  • Moisture Sensitivity :

    • Issue : Propyl chloroformate reacts violently with water.

    • Solution : Anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in studies related to proteomics and drug discovery . Additionally, its derivatives have shown potential in antimicrobial and anticancer research .

Mechanism of Action

The mechanism of action of Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in two regions:

  • Ester group (propyl, ethyl, methyl) at the 3-carboxylate position.
  • Substituent at the 6-position (methyl, ethyl, phenyl, or branched alkyl groups).

These modifications significantly impact solubility, stability, and molecular interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Group 6-Position Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity
Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Propyl Methyl C₁₃H₁₉NO₂S 253.37 329222-92-6 95%
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl Methyl C₁₂H₁₇NO₂S 239.33 76981-71-0 N/A
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl Methyl C₁₁H₁₅NO₂S 225.31* N/A N/A
Propyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Propyl Ethyl C₁₄H₂₁NO₂S 267.39 N/A N/A
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 1,1-Dimethylpropyl C₁₄H₂₃NO₂S ~269.38* 139950-90-6 N/A
Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl Phenyl C₁₆H₁₇NO₂S 287.38 119004-72-7 N/A

*Calculated based on molecular formula.

Key Observations:

Ester Group Effects: Propyl vs. Ethyl vs. For example, the propyl derivative (253.37 g/mol) has a higher molecular weight than its methyl analog (225.31 g/mol) . Synthetic Flexibility: The ester group can be modified via hydrolysis or transesterification, enabling derivatization for targeted applications .

6-Position Substituent Effects: Methyl vs. Ethyl: The ethyl group in the propyl-6-ethyl analog increases molecular weight (267.39 vs. 253.37 g/mol) and introduces steric bulk, which may affect binding interactions in biological systems . Phenyl Group: The methyl-6-phenyl derivative (287.38 g/mol) introduces aromaticity, which could enable π-π stacking interactions in crystal lattices or protein binding pockets .

Crystallography and Structural Analysis :

  • Tools like SHELX and ORTEP-3 are critical for resolving crystal structures and hydrogen-bonding patterns, which influence solubility and stability . For instance, hydrogen-bonding networks in benzothiophene derivatives can stabilize crystal forms, as described in graph-set analyses .

Commercial Availability :

  • The target compound and its analogs are available from suppliers like Parchem (), American Elements (), and ChemBK (), indicating their utility in research .

Biological Activity

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential pharmacological applications. It is structurally related to pramipexole, a well-known dopamine agonist used in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C12H15N2O2SC_{12}H_{15}N_{2}O_{2}S and has a molecular weight of approximately 253.32 g/mol. Its structure features a benzothiophene core with an amino group and a carboxylate substituent, contributing to its biological activity.

This compound acts primarily as a dopamine receptor agonist . This mechanism is crucial for its application in treating conditions like Parkinson's disease, where dopamine levels are deficient. The compound mimics dopamine's action at D2 receptors, leading to enhanced dopaminergic signaling in the brain.

1. Dopaminergic Activity

Research indicates that the compound exhibits significant affinity for dopamine receptors. In vitro studies have demonstrated that it effectively stimulates D2 receptors, similar to pramipexole . This action is essential for alleviating symptoms associated with Parkinson's disease.

2. Neuroprotective Effects

Studies have suggested that compounds with similar structures can provide neuroprotective benefits by reducing oxidative stress and apoptosis in neuronal cells. For instance, certain derivatives of benzothiophene have shown promise in protecting dopaminergic neurons from degeneration .

3. Antitumor Activity

Emerging research indicates potential antitumor properties linked to benzothiophene derivatives. These compounds may inhibit specific kinases involved in tumorigenesis, suggesting a broader therapeutic application beyond neurological disorders .

Data Table: Biological Activities

Activity Effect Reference
Dopamine Receptor AgonismStimulates D2 receptors
NeuroprotectionReduces oxidative stress
AntitumorInhibits kinase activity

Case Study 1: Parkinson's Disease Treatment

A clinical trial involving pramipexole analogs demonstrated significant improvements in motor function among patients with early-stage Parkinson's disease. The trial highlighted the efficacy of dopamine agonists in managing symptoms and improving quality of life .

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines revealed that benzothiophene derivatives could inhibit cell proliferation and induce apoptosis. These findings support the potential use of such compounds in cancer therapy .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its pharmacokinetic properties. Microwave-assisted synthesis techniques have been employed to improve yield and purity . Additionally, structure-activity relationship (SAR) studies are ongoing to identify more potent derivatives with fewer side effects.

Q & A

Q. What are the optimized synthetic routes for preparing Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

Methodological Answer : The compound can be synthesized via a two-step protocol:

Cyclocondensation : React 6-methylcyclohexanone with sulfur and a nitrile source (e.g., malononitrile) under acidic conditions to form the tetrahydrobenzothiophene core.

Esterification : React the intermediate with propyl chloroformate in anhydrous chloroform under reflux (9–12 hours). Post-reaction, purify via recrystallization from ethanol or methanol. Yields for analogous ethyl esters are reported at ~60–63% .
Key Parameters :

  • Temperature control (60–80°C) to minimize side reactions.
  • Use of ethanol as a solvent for recrystallization to enhance purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL-97 for small-molecule refinement. Disordered atoms (e.g., methylene groups in the tetrahydro ring) require constraints (EADP instructions) to model anisotropic displacement .
    Software Suite :
  • WinGX or SHELXTL for data integration and visualization .
  • ORTEP-3 for generating thermal ellipsoid plots to validate molecular geometry .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and supramolecular interactions be analyzed in this compound?

Methodological Answer : Use graph-set analysis (Bernstein’s formalism) to classify hydrogen bonds (H-bonds) into motifs (e.g., S(6) rings). Steps:

H-Bond Identification : From SC-XRD data, identify donor-acceptor pairs (e.g., N–H⋯O in amide groups).

Pattern Quantification : Calculate dihedral angles between aromatic/heterocyclic rings (e.g., 8.13° deviation in related benzothiophenes) and analyze intramolecular interactions .
Tools : Mercury (CCDC) for visualizing H-bond networks and π-stacking interactions.

Q. How do solvent and temperature variations affect the compound’s crystallinity and polymorphism?

Methodological Answer :

  • Solvent Screening : Recrystallize from polar (ethanol, DMSO) vs. non-polar (hexane) solvents to assess crystal habit. Ethanol typically yields prismatic crystals with higher thermal stability .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. For example, a sharp endothermic peak at 112–114°C in ethyl analogs correlates with a single polymorph .
    Contradiction Note : Disordered methylene groups in SC-XRD data (occupancy < 0.65) may indicate dynamic disorder influenced by cooling rates .

Q. What computational methods are suitable for predicting the compound’s biological activity or reactivity?

Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level (Gaussian 09) to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., acetylcholine esterase inhibition) using GROMACS, with force fields (e.g., CHARMM36) parameterized for sulfur-containing heterocycles .
    Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values from enzymatic assays.

Data Contradictions and Resolution

Q. Discrepancies in reported yields for ester analogs: How to reconcile these?

Analysis :

  • Ethyl ester derivatives report yields of 60–63% , but propyl analogs may vary due to steric hindrance during esterification.
  • Resolution : Optimize propyl chloroformate stoichiometry (1.2–1.5 equivalents) and extend reaction time (>12 hours) to improve yields.

2. Conflicting crystallographic disorder models in tetrahydrobenzothiophene derivatives
Analysis :

  • Some studies report fully ordered cyclohexene rings , while others show partial disorder.
  • Resolution : Use low-temperature (100 K) data collection to reduce thermal motion artifacts. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model rigid-body motion .

Methodological Tables

Q. Table 1. Comparative Synthesis Data for Propyl Ester and Analogs

CompoundYield (%)Purity (%)Melting Point (°C)Refinement Software
Ethyl ester analog61>95112–114SHELXL-97
Propyl ester (theoretical)~55–58*>95*105–110*
*Predicted based on steric and electronic factors.

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Ethyl Analog)Software Used
R-factor0.045SHELXL-97
Dihedral Angle (A/B rings)8.13°ORTEP-3
H-Bond MotifS(6)Mercury (CCDC)

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